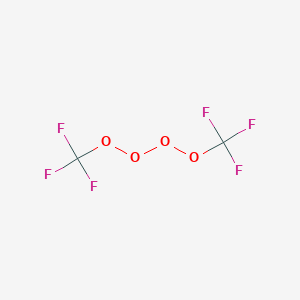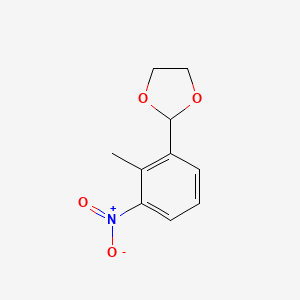![molecular formula C24H30ClPSSi B14289768 Triphenyl({[2-(trimethylsilyl)ethyl]sulfanyl}methyl)phosphanium chloride CAS No. 116203-88-4](/img/structure/B14289768.png)
Triphenyl({[2-(trimethylsilyl)ethyl]sulfanyl}methyl)phosphanium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Triphenyl({[2-(trimethylsilyl)ethyl]sulfanyl}methyl)phosphanium chloride is a chemical compound that features a unique combination of functional groups It includes a triphenylphosphonium core, a trimethylsilyl group, and a sulfanyl-ethyl linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Triphenyl({[2-(trimethylsilyl)ethyl]sulfanyl}methyl)phosphanium chloride typically involves the reaction of triphenylphosphine with a suitable alkylating agent that contains the trimethylsilyl and sulfanyl-ethyl groups. Common reagents used in this synthesis include trimethylsilyl chloride and thiol-containing compounds. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Triphenyl({[2-(trimethylsilyl)ethyl]sulfanyl}methyl)phosphanium chloride can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the phosphonium core or the sulfanyl group.
Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halides or organometallic compounds are often employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Modified phosphonium compounds.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Triphenyl({[2-(trimethylsilyl)ethyl]sulfanyl}methyl)phosphanium chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound can be used in the study of biochemical pathways involving sulfur and phosphorus.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Triphenyl({[2-(trimethylsilyl)ethyl]sulfanyl}methyl)phosphanium chloride involves its ability to participate in nucleophilic substitution reactions. The phosphonium core acts as a nucleophile, attacking electrophilic centers in other molecules. The trimethylsilyl group can also act as a protecting group, stabilizing reactive intermediates during chemical reactions.
類似化合物との比較
Similar Compounds
Triphenylphosphine: Lacks the trimethylsilyl and sulfanyl-ethyl groups, making it less versatile in certain reactions.
Trimethylsilyl chloride: Used primarily as a silylating agent, lacking the phosphonium core.
Thiophenol: Contains a sulfanyl group but lacks the phosphonium and trimethylsilyl groups.
Uniqueness
Triphenyl({[2-(trimethylsilyl)ethyl]sulfanyl}methyl)phosphanium chloride is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it valuable in various fields of research and industry.
特性
CAS番号 |
116203-88-4 |
|---|---|
分子式 |
C24H30ClPSSi |
分子量 |
445.1 g/mol |
IUPAC名 |
triphenyl(2-trimethylsilylethylsulfanylmethyl)phosphanium;chloride |
InChI |
InChI=1S/C24H30PSSi.ClH/c1-27(2,3)20-19-26-21-25(22-13-7-4-8-14-22,23-15-9-5-10-16-23)24-17-11-6-12-18-24;/h4-18H,19-21H2,1-3H3;1H/q+1;/p-1 |
InChIキー |
KIXARMBCQLLYCY-UHFFFAOYSA-M |
正規SMILES |
C[Si](C)(C)CCSC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


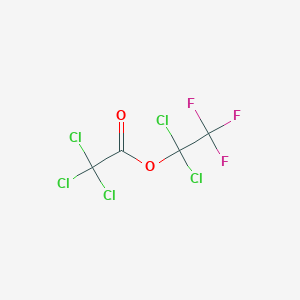
![1-[2-(4-Tetradecylphenyl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14289691.png)
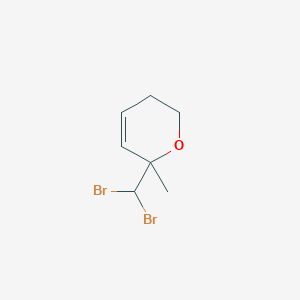
![3-Methyl-5-[(4-nitroanilino)methylidene]-6-oxocyclohexa-1,3-diene-1-carbaldehyde](/img/structure/B14289715.png)



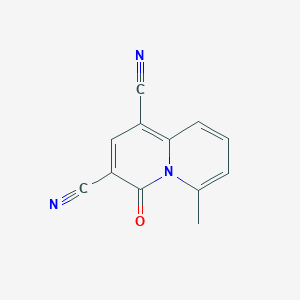
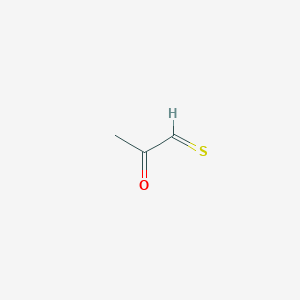
![Ethanol, 2-[(2-bromoethyl)dithio]-](/img/structure/B14289769.png)
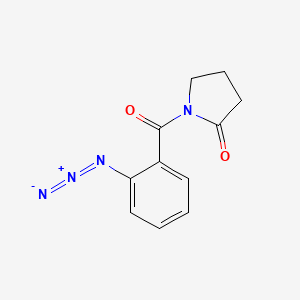
methanone](/img/structure/B14289776.png)
